molecular formula C12H13BrClNO3 B14626384 N-(3-Bromo-1-oxopropyl)-4-chloro-DL-phenylalanine CAS No. 55327-84-9

N-(3-Bromo-1-oxopropyl)-4-chloro-DL-phenylalanine

Cat. No.: B14626384
CAS No.: 55327-84-9
M. Wt: 334.59 g/mol
InChI Key: NNCMRXGHALGAMZ-UHFFFAOYSA-N
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Description

N-(3-Bromo-1-oxopropyl)-4-chloro-DL-phenylalanine is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-1-oxopropyl)-4-chloro-DL-phenylalanine typically involves the reaction of 4-chloro-DL-phenylalanine with 3-bromo-1-oxopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-1-oxopropyl)-4-chloro-DL-phenylalanine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(3-Bromo-1-oxopropyl)-4-chloro-DL-phenylalanine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-1-oxopropyl)-4-chloro-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Bromo-1-oxopropyl)ferrocene: A compound with similar structural features but containing a ferrocene moiety.

    Benzoic acid, 3-[(3-bromo-1-oxopropyl)amino]-, methyl ester: Another compound with a similar bromo-oxopropyl group.

Uniqueness

N-(3-Bromo-1-oxopropyl)-4-chloro-DL-phenylalanine is unique due to the presence of both bromo and chloro groups along with the phenylalanine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

55327-84-9

Molecular Formula

C12H13BrClNO3

Molecular Weight

334.59 g/mol

IUPAC Name

2-(3-bromopropanoylamino)-3-(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C12H13BrClNO3/c13-6-5-11(16)15-10(12(17)18)7-8-1-3-9(14)4-2-8/h1-4,10H,5-7H2,(H,15,16)(H,17,18)

InChI Key

NNCMRXGHALGAMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCBr)Cl

Origin of Product

United States

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